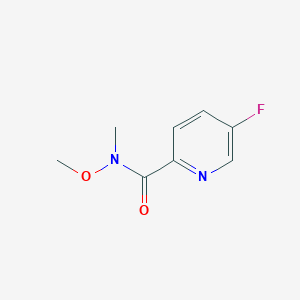

5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-N-methoxy-N-methylpyridine-2-carboxamide is a fluorinated pyridine derivative with a methoxy and a methyl group attached to the nitrogen atom of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide typically involves the following steps:

Fluorination: The starting material, pyridine-2-carboxamide, undergoes fluorination to introduce the fluorine atom at the 5-position.

Methylation: The fluorinated pyridine-2-carboxamide is then methylated to introduce the methyl group on the nitrogen atom.

Methoxylation: Finally, the methoxy group is introduced to the nitrogen atom to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-N-methoxy-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

Reduction: The fluorine atom can be reduced to form a corresponding hydroxyl group.

Substitution: The methoxy and methyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Pyridine-N-oxide derivatives.

Reduction: Hydroxylated pyridine derivatives.

Substitution: Derivatives with different functional groups attached to the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Therapeutic Applications

The compound has been investigated for its pharmacological properties, particularly in relation to cancer treatment and neuropharmacology. Its structure allows for interactions with specific biological targets, making it a candidate for further research in therapeutic areas such as:

- Oncology : Compounds similar to 5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide have shown anti-cancer properties, potentially acting as inhibitors of cancer cell proliferation.

- Neurology : There is ongoing research into its effects on neurological pathways, which may lead to the development of treatments for neurodegenerative diseases.

Mechanisms of Action

The specific mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may interact with various cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

Synthesis and Structural Analysis

The synthesis of this compound involves several chemical reactions, including:

- Bromination

- Fluorination

- Amidation

- Methoxylation

- Methylation

These steps are crucial for obtaining the desired compound with high purity and yield. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and assess the purity of the synthesized compound .

Case Studies and Research Findings

Recent studies have focused on exploring the biological activities of compounds related to this compound:

- A study identified potential inhibitors for serine/threonine kinase ALK2, which is implicated in aggressive pediatric cancers like diffuse intrinsic pontine glioma. The findings suggest that modifications similar to those found in this compound could enhance selectivity and efficacy against specific cancer types .

- Another investigation into pyridine derivatives revealed their potential as intermediates in synthesizing complex molecules with antimicrobial properties. The unique combination of functional groups in this compound may enhance its binding affinity to biological targets, warranting further exploration .

Wirkmechanismus

The mechanism by which 5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

N-methoxy-N-methylpyridine-2-carboxamide: Lacks the fluorine atom.

5-fluoropyridine-2-carboxamide: Lacks the methoxy and methyl groups.

N-methylpyridine-2-carboxamide: Lacks the fluorine and methoxy groups.

Uniqueness: 5-Fluoro-N-methoxy-N-methylpyridine-2-carboxamide is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Biologische Aktivität

5-Fluoro-N-methoxy-N-methylpyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of Pim kinases, which are implicated in various cancers and other diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the following structural features:

- Fluorine atom at the 5-position

- Methoxy group attached to the nitrogen

- Methyl group at the nitrogen adjacent to the carboxamide functional group

This unique structure contributes to its pharmacological properties.

The primary biological activity of this compound is its inhibition of Pim kinases. These kinases are serine/threonine kinases that play critical roles in cell proliferation and survival. Their constitutive activation is often associated with cancer progression. The compound's mechanism involves:

- Inhibition of kinase activity : By binding to the active sites of Pim kinases, it prevents substrate phosphorylation, thereby hindering downstream signaling pathways that promote tumor growth.

- Potential synergistic effects : Co-administration with inhibitors targeting the JAK/STAT or PI3K/AKT pathways may enhance therapeutic efficacy against cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. For instance:

- L1210 Mouse Leukemia Cells : The compound showed significant inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests a strong potential for therapeutic applications in hematological malignancies .

- Pim Kinase Inhibition : The compound effectively inhibited Pim kinase activity, leading to reduced cell survival and proliferation in multiple cancer types, including leukemia .

In Vivo Studies

In vivo pharmacokinetic studies have indicated favorable absorption and distribution characteristics:

- Oral Bioavailability : Animal models demonstrated that the compound achieves effective plasma concentrations after oral administration, suggesting potential for oral dosing regimens .

- Tissue Distribution : Studies reported significant accumulation in liver and tumor tissues, which is advantageous for targeting cancer cells while minimizing systemic exposure .

Case Studies and Clinical Relevance

Several studies highlight the clinical relevance of this compound:

- Cancer Models : In xenograft models of human tumors, treatment with this compound resulted in marked tumor regression compared to control groups. This provides preclinical evidence supporting its development as an anticancer agent.

- Combination Therapies : Research indicates that combining this compound with other targeted therapies may enhance overall treatment efficacy, particularly in resistant cancer phenotypes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Cell Line/Model | IC50 (nM) | Observations |

|---|---|---|---|

| In Vitro | L1210 Mouse Leukemia Cells | <100 | Potent inhibition of cell proliferation |

| In Vivo | Xenograft Tumor Models | - | Significant tumor regression observed |

| Pharmacokinetics | Sprague-Dawley Rats | - | Effective plasma concentrations post oral dosing |

| Combination Therapy | Various Cancer Models | - | Enhanced efficacy when combined with JAK/STAT inhibitors |

Eigenschaften

IUPAC Name |

5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCQADGCPAWJJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC=C(C=C1)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.